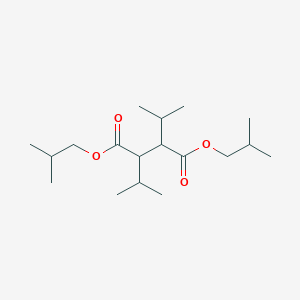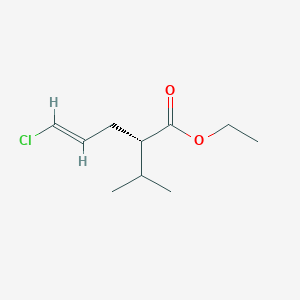
Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester is a chemical compound with the molecular formula C18H34O4 and a molecular weight of 314.46 g/mol . This compound is characterized by its unique structure, which includes two isopropyl groups and two isobutyl ester groups attached to a butanedioic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester typically involves the esterification of butanedioic acid derivatives with isobutyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale . The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity . The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding butanedioic acid derivative and isobutyl alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanedioic acid derivative and isobutyl alcohol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Scientific Research Applications
Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways . The ester groups can undergo hydrolysis to release active metabolites that interact with enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester is unique due to its specific structural arrangement of isopropyl and isobutyl groups attached to a butanedioic acid backbone . This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
303067-90-5 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2,3-di(propan-2-yl)butanedioate |
InChI |
InChI=1S/C18H34O4/c1-11(2)9-21-17(19)15(13(5)6)16(14(7)8)18(20)22-10-12(3)4/h11-16H,9-10H2,1-8H3 |
InChI Key |
WNVMVIYFKFGESM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C(C)C)C(C(C)C)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)-](/img/structure/B12584283.png)
![Ethanethioic acid, S-[(4-methylphenyl)methyl] ester](/img/structure/B12584285.png)
![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12584291.png)

![5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12584293.png)
![Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate](/img/structure/B12584295.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12584313.png)

![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine](/img/structure/B12584321.png)

![5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro-](/img/structure/B12584335.png)
